molecular formula C8H8N4OS B13315727 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13315727
M. Wt: 208.24 g/mol
InChI Key: MQBHFSHUGMUUOT-UHFFFAOYSA-N
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Description

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both a thiadiazole and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

For large-scale industrial production, the synthetic route is optimized for yield and cost-effectiveness. The use of cyanoacetamide as a starting material is preferred due to its low cost and straightforward reaction mechanism .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to the presence of both the thiadiazole and dihydropyridinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-amino-1-(1,2,5-thiadiazol-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C8H8N4OS/c9-6-1-2-8(13)12(4-6)5-7-3-10-14-11-7/h1-4H,5,9H2

InChI Key

MQBHFSHUGMUUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CC2=NSN=C2

Origin of Product

United States

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